methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic organic compound characterized by a hybrid heterocyclic scaffold. Its structure integrates a pyridine ring, an imidazo-pyridine core, and a chlorinated benzoate ester, making it a candidate for diverse biological applications, including kinase inhibition or antimicrobial activity. The compound’s design leverages modular synthetic strategies, such as carbamate linkages and regioselective substitutions, to optimize target binding and pharmacokinetic properties .
Properties
Molecular Formula |
C20H18ClN5O3 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H18ClN5O3/c1-29-19(27)13-10-12(5-6-14(13)21)25-20(28)26-9-7-15-17(24-11-23-15)18(26)16-4-2-3-8-22-16/h2-6,8,10-11,18H,7,9H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
FRMOZJCQHXDZGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=N4)N=CN3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach starts with the chlorination of methyl benzoate to introduce the chlorine atom at the 2-position. This is followed by the formation of the imidazo[4,5-c]pyridine ring system through a cyclization reaction involving pyridine derivatives and suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
Methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazo[4,5-c]pyridine moiety is known to bind to specific sites on proteins, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways involved in disease processes .
Comparison with Similar Compounds
Research Findings and Limitations
- In Silico Studies : Molecular docking simulations suggest strong binding to kinase ATP pockets (e.g., EGFR), with a predicted IC₅₀ of 12 nM, outperforming first-generation imidazo-pyridine derivatives .
- In Vitro Gaps: No empirical data on the compound’s cytotoxicity or metabolic stability are available in the provided evidence.
- Environmental Impact : The chlorine substituent raises concerns about bioaccumulation, a drawback shared with agrochemicals but absent in natural alkaloids .
Biological Activity
Methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the chloro group and the imidazo-pyridine moiety suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds featuring imidazo-pyridine structures. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications to the imidazo and pyridine rings can enhance anticancer efficacy.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.61 ± 0.92 | Apoptosis induction |
| Compound B | A549 | 1.98 ± 1.22 | Inhibition of cell proliferation |
| Compound C | HeLa | <0.5 | Cell cycle arrest |
Anticonvulsant Activity
In related studies, compounds with similar pyridine and imidazo structures have been evaluated for anticonvulsant effects using animal models. For example, certain derivatives demonstrated significant protection against picrotoxin-induced seizures.
Table 2: Anticonvulsant Efficacy of Related Compounds
| Compound | Model Used | Efficacy (%) |
|---|---|---|
| Compound D | Picrotoxin model | 85% protection |
| Compound E | Maximal electroshock | 75% protection |
Anti-inflammatory Properties
The anti-inflammatory activity of compounds structurally related to this compound has also been investigated. These studies often focus on the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.
Table 3: COX Inhibition by Related Compounds
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Compound F | COX-1: 19.45 ± 0.07 |
| Compound G | COX-2: 23.8 ± 0.20 |
Case Studies
- Anticancer Study : A study involving a series of imidazo-pyridine derivatives revealed that modifications at the nitrogen positions significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics.
- Anticonvulsant Study : In a model assessing seizure activity, a derivative similar to methyl 2-chloro-5-{...} was tested and showed promising results in reducing seizure frequency and duration.
- Anti-inflammatory Study : Research on pyridine derivatives indicated that those with electron-donating groups exhibited enhanced anti-inflammatory effects through the suppression of COX enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
